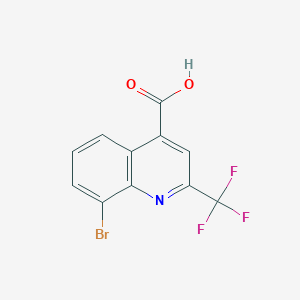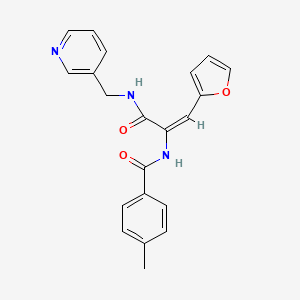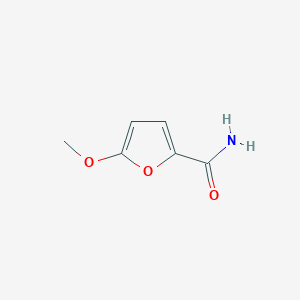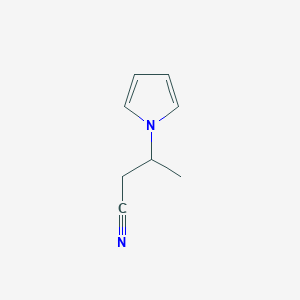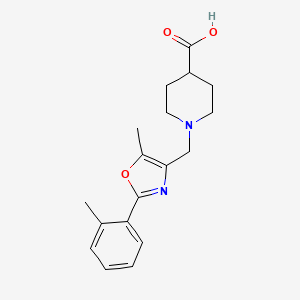
1-((5-Methyl-2-(o-tolyl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((5-Methyl-2-(o-tolyl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid is a complex organic compound with the molecular formula C18H22N2O3. This compound features a piperidine ring substituted with a carboxylic acid group and an oxazole ring, which is further substituted with a methyl group and an o-tolyl group. The presence of these functional groups and the unique structure of the compound make it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Methyl-2-(o-tolyl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help in achieving consistent results. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-((5-Methyl-2-(o-tolyl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
1-((5-Methyl-2-(o-tolyl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological studies, the compound can be used to investigate the interactions between small molecules and biological targets, such as enzymes and receptors.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It may be studied for its effects on various diseases and conditions.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-((5-Methyl-2-(o-tolyl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of the study .
Comparison with Similar Compounds
Similar Compounds
1-((5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl)piperidine-4-carboxylic acid: This compound has a similar structure but with a phenyl group instead of an o-tolyl group.
1-((5-Methyl-2-(p-tolyl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid: This compound features a p-tolyl group instead of an o-tolyl group.
1-((5-Methyl-2-(m-tolyl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid: This compound has an m-tolyl group instead of an o-tolyl group.
Uniqueness
The uniqueness of 1-((5-Methyl-2-(o-tolyl)oxazol-4-yl)methyl)piperidine-4-carboxylic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the o-tolyl group can affect the compound’s ability to interact with molecular targets and participate in chemical reactions, making it distinct from its similar counterparts .
Properties
Molecular Formula |
C18H22N2O3 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C18H22N2O3/c1-12-5-3-4-6-15(12)17-19-16(13(2)23-17)11-20-9-7-14(8-10-20)18(21)22/h3-6,14H,7-11H2,1-2H3,(H,21,22) |
InChI Key |
SQFKOZWUUJTNON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)C)CN3CCC(CC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



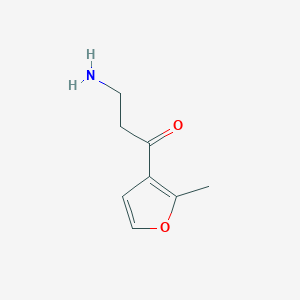


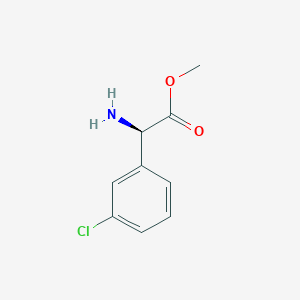
![1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid](/img/structure/B12855840.png)
![Sulfoxonium, [(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-dioxo-6-(phenylmethoxy)hexyl]dimethyl-, inner salt](/img/structure/B12855846.png)
